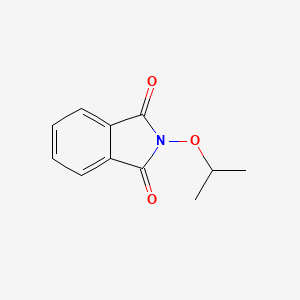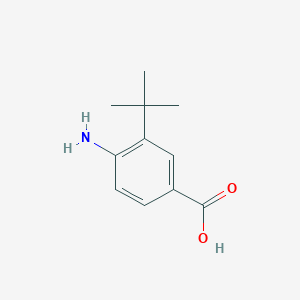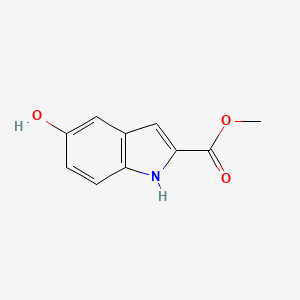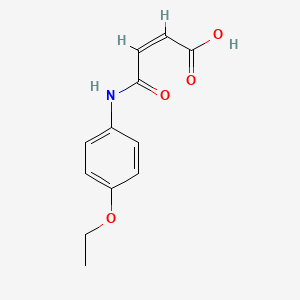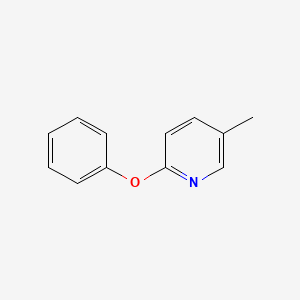
5-Methyl-2-phenoxypyridine
説明
5-Methyl-2-phenoxypyridine, also known as 5-Me-2-PhPy, is a heterocyclic compound composed of a pyridine and phenol ring with a methyl group attached to the pyridine ring. It is a useful intermediate in the synthesis of various organometallic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO, and its molecular weight is 185.22 g/mol . It consists of a pyridine and phenol ring with a methyl group attached to the pyridine ring.
Physical and Chemical Properties Analysis
This compound has a boiling point of 292.5±20.0 °C (Predicted) and a density of 1.092±0.06 g/cm3 (Predicted). It is slightly soluble in chloroform and methanol. It is stored in a refrigerator and appears as a clear, colorless oil .
科学的研究の応用
Synthesis and Characterization
5-Methyl-2-phenoxypyridine has been explored in the synthesis and characterization of various compounds. For example, Bai Linsha (2015) investigated the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, highlighting its structure through IR, 1H NMR, and X-ray single crystal diffraction methods (Bai Linsha, 2015).
Fluorescent Probes Development
In the development of fluorescent probes, Singh et al. (2020) designed 2-aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ ions. These probes showed potential for practical applications in detecting trace metals in water samples and biological systems (Singh et al., 2020).
Herbicidal Activity Studies
Kanichi Fujikawa and colleagues (1970) prepared various phenoxypyridines and found that some 2-phenoxypyridines exhibited high potential as herbicides, particularly 2-(4-Nitrophenoxy)-3,5-dichloropyridine (Fujikawa et al., 1970).
Chemosensors for pH Discrimination
Dhawa et al. (2020) explored compounds like HM-2py-B and HM-3py-B as fluorescent chemosensors for pH, which can discriminate between normal cells and cancer cells due to their differing pH environments (Dhawa et al., 2020).
Antiprotozoal Activity
Zubenko et al. (2021) synthesized phenoxypyridine derivatives and identified compounds with significant antiprotozoal activity, highlighting their potential in combating drug-resistant bacteria and protozoa (Zubenko et al., 2021).
Pesticide Scaffold
Liu et al. (2022) reviewed the use of phenoxypyridine as an active scaffold in pesticides, discussing its bioactivities, structure-activity relationships, and mechanisms compared to diaryl ethers (Liu et al., 2022).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, is known to interact with hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It is known that phenoxypyridine compounds, which 5-methyl-2-phenoxypyridine belongs to, have been widely introduced into bioactive molecules as an active scaffold . They have different properties from diaryl ethers, which are commonly used in pesticide molecules .
Biochemical Pathways
Phenoxypyridine compounds are known to have a wide range of biological activities
Result of Action
Phenoxypyridine compounds are known to have a wide range of biological activities .
Action Environment
It is known that phenoxypyridine compounds have different properties from diaryl ethers, which are commonly used in pesticide molecules . This suggests that they may behave differently under various environmental conditions.
特性
IUPAC Name |
5-methyl-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGKJAFRASIBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)
![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)
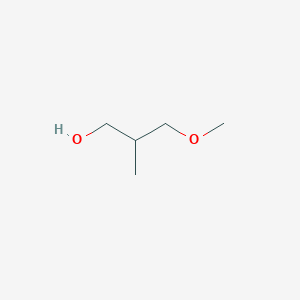
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
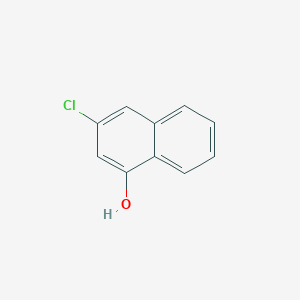

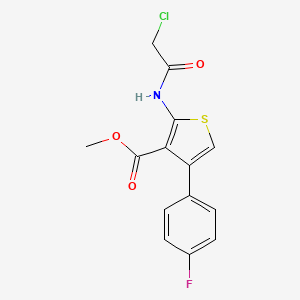
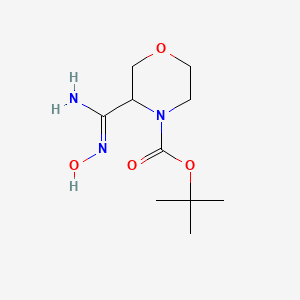

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
